2-Amino-2-ethylbutan-1-ol
Overview
Description
2-Amino-2-ethylbutan-1-ol is an organic compound with the molecular formula C6H15NOThis compound is characterized by the presence of both an amino group and a hydroxyl group, making it a valuable intermediate in organic synthesis .
Scientific Research Applications
2-Amino-2-ethylbutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is utilized in the development of pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of surfactants, emulsifiers, and other industrial chemicals
Safety and Hazards
2-Amino-2-ethylbutan-1-ol is classified as a dangerous substance. It has a GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-ethylbutan-1-ol can be synthesized through the reductive amination of 2-keto-1-alkanols. This process involves the reaction of 2-keto-1-alkanols with ammonia or primary amines in the presence of hydrogenation catalysts . The reaction typically occurs under mild conditions, with the temperature and pressure being carefully controlled to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes utilize continuous flow reactors to ensure consistent product quality and high throughput. The use of advanced catalysts and optimized reaction conditions allows for efficient production with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-ethylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
Oxidation: Ketones and aldehydes.
Reduction: Primary amines.
Substitution: Various alkylated or acylated derivatives.
Mechanism of Action
The mechanism by which 2-Amino-2-ethylbutan-1-ol exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-butanol
- 2-Amino-2-methylpropan-1-ol
- 2-Amino-2-phenylbutan-1-ol
Uniqueness
2-Amino-2-ethylbutan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of an amino group and a hydroxyl group on a branched carbon chain makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
2-amino-2-ethylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-6(7,4-2)5-8/h8H,3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJICLMDXEDUMAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19792-52-0 | |
Record name | 2-amino-2-ethylbutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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